molecular formula C10H12F3N3 B15060164 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine

Cat. No.: B15060164
M. Wt: 231.22 g/mol
InChI Key: BFXAPMQJGGCUSI-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine is a pyrrolidine-containing heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a pyrrolidin-3-amine moiety at the 2-position. The trifluoromethyl group enhances metabolic stability and modulates electronic properties, while the pyrrolidine ring contributes to conformational flexibility and basicity.

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-9(15-8)16-5-4-7(14)6-16/h1-3,7H,4-6,14H2

InChI Key

BFXAPMQJGGCUSI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=CC=CC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.

Chemical Reactions Analysis

1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific proteins or pathways.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the protein, leading to the desired biological effect .

Comparison with Similar Compounds

Positional Isomers and Trifluoromethyl Variants

  • 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (Ref: 10-F512042): Differs in the position of the -CF₃ group (5- vs. 6-position on pyridine). Similar molecular weight (230.21 g/mol) and formula (C₁₀H₁₁F₃N₃) but distinct electronic effects due to substituent positioning.
  • 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine (CAS 1282230-08-3):

    • Adds a chloro substituent at the 3-position of the pyridine ring.
    • Increased molecular weight (264.66 g/mol, C₁₀H₁₀ClF₃N₃) and lipophilicity compared to the target compound .

Heterocyclic Amine Variations

  • 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine (CAS 132834-58-3):

    • Replaces the pyrrolidine ring with a piperazine group.
    • Higher basicity due to the additional nitrogen atom, with a similarity score of 0.94 .
  • Molecular formula: C₁₁H₁₇N₄ (MW: 217.29 g/mol) .

Fluorinated Substituent Alternatives

  • 6-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)pyridin-3-amine: Replaces the pyrrolidine group with a trifluoromethyl-pyrazole ring.
  • 6-(Perfluoroethyl)pyridin-3-amine (CAS 317810-59-6):

    • Substitutes -CF₃ with a larger -C₂F₅ group.
    • Higher electron-withdrawing effects and molecular weight (212.12 g/mol, C₇H₅F₅N₂) .

Data Table: Key Comparative Metrics

Compound Name Pyridine Substituents Amine Structure Molecular Formula Molecular Weight (g/mol) Similarity Score
Target: 1-(6-(CF₃)pyridin-2-yl)pyrrolidin-3-amine 6-CF₃, 2-pyrrolidinyl Pyrrolidin-3-amine C₁₀H₁₁F₃N₃ 230.21 -
1-(5-CF₃-pyridin-2-yl)pyrrolidin-3-amine 5-CF₃, 2-pyrrolidinyl Pyrrolidin-3-amine C₁₀H₁₁F₃N₃ 230.21 0.93 (S-isomer)
1-[3-Cl-5-CF₃-pyridin-2-yl]pyrrolidin-3-amine 3-Cl, 5-CF₃, 2-pyrrolidinyl Pyrrolidin-3-amine C₁₀H₁₀ClF₃N₃ 264.66 -
1-(5-CF₃-pyridin-2-yl)piperazine 5-CF₃, 2-piperazinyl Piperazine C₉H₁₁F₃N₄ 232.20 0.94
6-(3-CF₃-pyrazol-1-yl)pyridin-3-amine 6-(pyrazolyl-CF₃) Pyridin-3-amine C₉H₇F₃N₄ 228.17 -
6-C₂F₅-pyridin-3-amine 6-C₂F₅ Pyridin-3-amine C₇H₅F₅N₂ 212.12 -

Research Implications and Trends

  • Electronic Effects : The -CF₃ group at the 6-position (vs. 5-) may alter electron density on the pyridine ring, influencing binding interactions in target proteins .
  • Stereochemistry : The (S)-enantiomer of 1-(5-CF₃-pyridin-2-yl)pyrrolidin-3-amine highlights the importance of chirality in pharmacological activity .
  • Lipophilicity : Chloro-substituted derivatives (e.g., CAS 1282230-08-3) may improve membrane permeability but reduce aqueous solubility .
  • Synthetic Utility : Compounds like 6-(3-CF₃-pyrazol-1-yl)pyridin-3-amine demonstrate the versatility of pyridine-based scaffolds in designing heterocyclic libraries .

Biological Activity

1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (CAS No. 1251125-95-7) is a compound of growing interest in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, including increased metabolic stability and improved receptor interactions. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C10H12F3N3
  • Molecular Weight : 231.22 g/mol
  • Structural Characteristics : The presence of a pyridine ring and a pyrrolidine moiety contributes to the compound's ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antibacterial and anticancer agent.

Anticancer Activity

The anticancer potential of similar trifluoromethylated compounds has been documented in various studies. For instance, certain pyrrole derivatives demonstrated enhanced antiproliferative activity against human cancer cell lines, outperforming standard chemotherapeutic agents . The mechanism often involves interaction with tubulin, disrupting microtubule formation and leading to cell cycle arrest.

Case Studies

  • Pyrrole Derivatives : A study evaluated the antibacterial activity of several pyrrole-benzamide derivatives, revealing that modifications at specific positions significantly influenced their potency against Staphylococcus aureus and Escherichia coli . The MIC values indicated that certain substitutions could enhance activity, suggesting a similar approach could be beneficial for optimizing this compound.
  • Trifluoromethyl Group Impact : Research on FDA-approved drugs containing trifluoromethyl groups has shown that this modification can increase drug potency by enhancing binding affinity to target proteins . This insight supports the hypothesis that this compound may exhibit improved biological activity due to its trifluoromethyl substitution.

Research Findings

Study Focus Findings
Antibacterial ActivityDemonstrated potent activity against S. aureus with MIC values between 3.12 - 12.5 µg/mL for related compounds.
Anticancer PotentialCertain pyrrole derivatives showed significant antiproliferative effects compared to standard drugs, indicating potential for similar derivatives like this compound.
Trifluoromethyl Group in DrugsHighlighted increased potency in drugs with trifluoromethyl groups, suggesting enhanced efficacy for new compounds incorporating this feature.

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